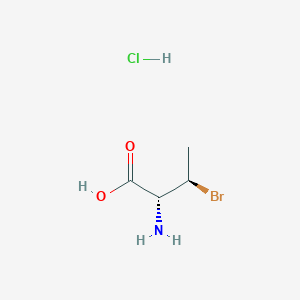
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride is a chiral amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride typically involves the bromination of a suitable precursor, such as (2R,3R)-2-Amino-3-butanol. The reaction conditions often include the use of a brominating agent like hydrobromic acid or N-bromosuccinimide in an appropriate solvent. The reaction is carried out under controlled temperature and pH to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding butanoic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of (2R,3R)-2-Amino-3-hydroxybutanoic acid, (2R,3R)-2-Amino-3-aminobutanoic acid, or (2R,3R)-2-Amino-3-mercaptobutanoic acid.
Oxidation: Formation of (2R,3R)-2-Oxo-3-bromobutanoic acid.
Reduction: Formation of (2R,3R)-2-Amino-3-butanol.
Aplicaciones Científicas De Investigación
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature also contributes to its specificity and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2-Amino-3-chlorobutanoic acid
- (2R,3R)-2-Amino-3-iodobutanoic acid
- (2R,3R)-2-Amino-3-fluorobutanoic acid
Uniqueness
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable in selective synthesis and targeted biological studies.
Propiedades
IUPAC Name |
(2R,3R)-2-amino-3-bromobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIZEDQAAEZIO-MUWMCQJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














